5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl- is a synthetic steroid compound with a molecular formula of C21H34O2. It is known for its structural similarity to naturally occurring androgens and is often studied for its potential biological and pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl- typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Reduction: The reduction of a 4,5 double bond in a steroid precursor to form the 5alpha configuration.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups at the 1alpha and 17 positions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl- has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying steroid structures and reactions.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Studied for potential therapeutic uses, including hormone replacement therapy and treatment of androgen deficiency.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl- involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent biological effects. The molecular targets include various enzymes and proteins involved in steroid metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
17beta-Hydroxy-5alpha-androstan-3-one: A naturally occurring androgen with similar structural features.
Epiandrosterone: Another steroid hormone with weak androgenic activity.
3beta-Hydroxy-5alpha-androstan-17-one: A metabolite of testosterone with similar properties.
Uniqueness
5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl- is unique due to its specific methylation pattern at the 1alpha and 17 positions, which may confer distinct biological activities and stability compared to other similar compounds.
Properties
Molecular Formula |
C21H34O2 |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
17-hydroxy-1,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H34O2/c1-13-11-15(22)12-14-5-6-16-17-8-10-20(3,23)19(17,2)9-7-18(16)21(13,14)4/h13-14,16-18,23H,5-12H2,1-4H3 |
InChI Key |
XGTSZQUZTZMJGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4(C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.